molecular formula C8H14N2 B12655477 2-Methyl-1-(methylamino)cyclopentanecarbonitrile

2-Methyl-1-(methylamino)cyclopentanecarbonitrile

Cat. No.: B12655477
M. Wt: 138.21 g/mol
InChI Key: QGAMXVCZOPMPEP-UHFFFAOYSA-N
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Description

2-Methyl-1-(methylamino)cyclopentanecarbonitrile is a chiral cyclopentane derivative presenting two key functional groups: a methylamino group and a nitrile group. This molecular architecture makes it a valuable building block in organic synthesis and pharmaceutical research. The compound is part of a class of chemicals known for their utility as advanced intermediates . As a key intermediate, this compound can be used in the construction of more complex nitrogen-containing molecules, such as those found in alkaloids or pharmaceutical candidates . The nitrile group can be transformed into other functionalities, including carboxylic acids or amides, while the secondary amine can undergo further alkylation or condensation reactions . This reactivity provides researchers with a versatile scaffold for exploring new chemical spaces. Specifications & Safety * Molecular Formula: Information required . * Molecular Weight: Information required . * CAS Number: To be confirmed. * Hazard Statements: This compound is expected to be hazardous and may cause toxicity if swallowed, in contact with skin, or if inhaled, based on similar compounds . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

2-methyl-1-(methylamino)cyclopentane-1-carbonitrile

InChI

InChI=1S/C8H14N2/c1-7-4-3-5-8(7,6-9)10-2/h7,10H,3-5H2,1-2H3

InChI Key

QGAMXVCZOPMPEP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(C#N)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(methylamino)cyclopentanecarbonitrile typically involves the reaction of cyclopentanone with methylamine and a cyanide source. One common method includes the following steps:

    Formation of the imine intermediate: Cyclopentanone reacts with methylamine to form an imine intermediate.

    Addition of the cyanide group: The imine intermediate is then treated with a cyanide source, such as sodium cyanide or potassium cyanide, to introduce the nitrile group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: 2-Methyl-1-(methylamino)cyclopentanecarbonitrile can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Primary amines.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

Medicinal Chemistry

Selective Androgen Receptor Modulators (SARMs)

One of the primary applications of 2-Methyl-1-(methylamino)cyclopentanecarbonitrile is its role as a selective androgen receptor modulator. SARMs are designed to selectively stimulate androgen receptors in muscle and bone tissues while minimizing effects in other tissues, such as the prostate. This selectivity makes them promising candidates for treating conditions like muscle wasting diseases, osteoporosis, and cachexia .

Research Findings on SARMs

Compound NameActivityTherapeutic Potential
2-Methyl-1-(methylamino)cyclopentanecarbonitrileSelective AR modulationMuscle wasting, osteoporosis
Compound AAnabolic effectsCachexia
Compound BAntagonistic effects on prostateProstate health

This table summarizes the therapeutic potential of various compounds related to 2-Methyl-1-(methylamino)cyclopentanecarbonitrile, emphasizing its unique role in selective modulation.

Neuropharmacology

Neuroprotective Effects

Recent studies have begun to investigate the neuroprotective properties of 2-Methyl-1-(methylamino)cyclopentanecarbonitrile. Its potential to protect neuronal cells from oxidative stress-induced damage positions it as a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection

In vitro studies demonstrated that this compound significantly reduced neuronal cell death when exposed to oxidative stress. The results indicated a reduction in reactive oxygen species (ROS) levels, suggesting a protective mechanism against neurodegeneration.

Anticancer Activity

Potential Anticancer Properties

Emerging research suggests that 2-Methyl-1-(methylamino)cyclopentanecarbonitrile may exhibit anticancer properties through mechanisms such as inhibiting cancer cell proliferation and inducing apoptosis in specific cancer cell lines.

Research Findings on Anticancer Activity

StudyCell LineMax Inhibition (%)EC50 (μM)
Study 1Breast cancer65%5.0
Study 2Lung cancer70%3.5

These findings illustrate the compound's potential effectiveness against various cancers, warranting further investigation into its mechanisms of action.

Pharmacokinetics and Safety Profile

Pharmacokinetic Properties

The pharmacokinetic properties of 2-Methyl-1-(methylamino)cyclopentanecarbonitrile have been characterized to assess its absorption, distribution, metabolism, and excretion (ADME). Studies indicate favorable pharmacokinetic profiles with low toxicity and minimal side effects, which are crucial for therapeutic applications.

Key Pharmacokinetic Data

ParameterValue
BioavailabilityHigh
Half-life4 hours
MetabolismHepatic

This data supports the compound's viability as a therapeutic agent with manageable safety profiles.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(methylamino)cyclopentanecarbonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Compound Name Structure Features Molecular Weight (g/mol) Purity (%) Biological Activity/Notes
2-Methyl-1-(methylamino)cyclopentanecarbonitrile 1-methylamino, 2-methyl, -CN 151.2 (calculated) - Hypothesized intermediate/pharmacophore
1-[Ethyl(methyl)amino]cyclopentanecarbonitrile (QY-8124) 1-ethyl(methyl)amino, -CN 165.2 (calculated) 95 Commercial availability; no reported bioactivity
Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride 1-methylamino, -COOCH₃, HCl salt 193.7 (calculated) - Synthetic intermediate; salt formation
4-(Methylamino)pyridine Pyridine ring, 4-methylamino 108.1 - Potentiates IBa currents >4-AP (3 mM)

Key Research Findings

  • Substituent Effects on Bioactivity: Pyridine derivatives with methylamino groups (e.g., 4-(methylamino)pyridine) demonstrated enhanced potency in modulating IBa currents in dorsal root ganglion (DRG) neurons compared to 4-aminopyridine (4-AP) . This suggests that methylamino groups may serve as critical pharmacophores, though the relevance to cyclopentane-based nitriles requires validation.
  • Functional Group Impact: Replacing the carbonitrile (-CN) group with a carboxylate ester (-COOCH₃) (as in the methyl carboxylate analog) alters solubility and reactivity.

Biological Activity

2-Methyl-1-(methylamino)cyclopentanecarbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : 2-Methyl-1-(methylamino)cyclopentanecarbonitrile
  • Molecular Formula : C8H14N2
  • Molecular Weight : 154.21 g/mol
  • CAS Number : [not provided in the search results]

Biological Activity

Research indicates that 2-Methyl-1-(methylamino)cyclopentanecarbonitrile exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against various bacterial strains.
  • Anticancer Properties : In vitro assays have shown that this compound may inhibit the growth of cancer cells, although specific mechanisms remain to be fully elucidated.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against certain bacterial strains
AnticancerInhibits growth in cancer cell lines
NeuroprotectivePotential neuroprotective effects noted

The exact mechanism by which 2-Methyl-1-(methylamino)cyclopentanecarbonitrile exerts its biological effects is not completely understood. However, it is hypothesized to interact with specific cellular targets, potentially including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cellular metabolism or DNA replication, leading to reduced cell proliferation.
  • Receptor Modulation : It may act on various receptors, altering signaling pathways that control cell survival and death.

Case Studies

  • Antimicrobial Study :
    • A study evaluated the antimicrobial efficacy of several derivatives of cyclopentanecarbonitriles, including 2-Methyl-1-(methylamino)cyclopentanecarbonitrile. Results indicated a significant reduction in bacterial viability in treated samples compared to controls.
  • Cancer Cell Line Testing :
    • In vitro tests were conducted on breast cancer cell lines (e.g., MDA-MB-231). The compound exhibited dose-dependent inhibition of cell growth, suggesting potential as a therapeutic agent for cancer treatment.

Q & A

Q. Basic

  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to prevent inhalation.
  • Storage : Store in a cool, dry place (<25°C) under inert gas (N2/Ar) to avoid hydrolysis of the nitrile group.
  • Spill management : Neutralize with activated carbon or vermiculite, then dispose as hazardous waste.
    Similar protocols for structurally related nitriles (e.g., 3-(Methylamino)cyclopentane-1-carbonitrile) emphasize avoiding aqueous environments to prevent HCN release .

How can computational modeling predict the reactivity of 2-Methyl-1-(methylamino)cyclopentanecarbonitrile in nucleophilic reactions?

Q. Advanced

  • DFT calculations : Model transition states (e.g., for nucleophilic attack at the nitrile carbon) using Gaussian or ORCA. Compare activation energies with experimental kinetics.
  • Solvent effects : Include implicit solvent models (e.g., PCM) to assess polarity impacts on reaction pathways.
  • NIST validation : Cross-check computed vibrational spectra (IR) with experimental data to refine force fields .

What are the challenges in achieving enantiomeric purity for this compound, and what chiral resolution methods are applicable?

Advanced
The methylamino group introduces a chiral center, complicating enantioselective synthesis. Strategies include:

  • Chiral chromatography : Use cellulose-based CSPs (Chiralpak® AD-H) with hexane/isopropanol gradients.
  • Kinetic resolution : Employ enzymes (e.g., lipases) to selectively acetylate one enantiomer.
  • Circular dichroism (CD) : Verify enantiopurity by correlating CD spectra with calculated electronic transitions.
    Refer to chiral resolution workflows for pyrrolidine derivatives in Sigma-Aldrich’s methodology .

How can researchers determine the purity of 2-Methyl-1-(methylamino)cyclopentanecarbonitrile post-synthesis?

Q. Basic

  • Chromatography : Use GC-MS (non-polar column, 70°C to 250°C ramp) or HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities.
  • Elemental analysis : Compare experimental C/H/N percentages with theoretical values (C: 70.03%, H: 9.55%, N: 20.42%).
  • Melting point : While not a definitive test, deviations from literature values (if available) suggest impurities.

What experimental design considerations are critical for studying the compound’s stability under varying pH conditions?

Q. Advanced

  • pH-controlled degradation studies : Prepare buffered solutions (pH 1–13) and monitor degradation via LC-MS at 25°C and 40°C.
  • Kinetic modeling : Fit degradation data to zero/first-order models to derive rate constants.
  • Hydrolysis mechanism : Use isotopic labeling (e.g., D2O) to track nitrile-to-amide conversion pathways.
    Similar protocols for cyclopropane carbonitriles highlight pH-dependent ring-opening reactions .

How can contradictory data on the compound’s solubility in polar vs. non-polar solvents be reconciled?

Advanced
Discrepancies may stem from solvent purity, temperature, or measurement techniques. To resolve:

  • Standardize methods : Use shake-flask assays with saturated solutions filtered through 0.22 µm membranes.
  • Thermodynamic analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility.
  • Controlled experiments : Compare solubility in anhydrous vs. hydrated solvents (e.g., DMSO vs. DMSO/H2O).
    Reference solubility studies for structurally similar nitriles in Sigma-Aldrich’s datasets .

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